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Compound of Interest

Compound Name: Acetylcedrene

Cat. No.: B1664338 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcedrene is a woody and ambery fragrance ingredient widely used in the perfume

industry. As a sesquiterpenoid ketone derived from cedarwood oil, its structural confirmation is

crucial for quality control and the development of new derivatives. Nuclear Magnetic

Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural

elucidation of organic molecules like acetylcedrene. This application note provides a

comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-

dimensional (2D) NMR spectroscopy to determine the complete structure of acetylcedrene.

Molecular Structure

The structure of acetylcedrene (C₁₇H₂₆O), with the IUPAC name 1-((3R,3aR,7R,8aS)-3,6,8,8-

tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one, is shown below.

The numbering of the carbon atoms is provided for clarity in the NMR data tables.
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Figure 1. Chemical structure of Acetylcedrene with atom numbering.

Data Presentation
The structural elucidation of acetylcedrene is achieved through the comprehensive analysis of

1D and 2D NMR data. The following tables summarize the assigned ¹H and ¹³C NMR chemical

shifts, as well as key 2D correlations.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Acetylcedrene
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Position
¹³C (δ,
ppm)

¹H (δ,
ppm)

Multiplicit
y (J in Hz)

COSY
Correlatio
ns (¹H-¹H)

HSQC
Correlatio
n (¹³C-¹H)

Key
HMBC
Correlatio
ns (¹³C-
¹H)

1 40.5 1.85 m H-2, H-10 C1-H1
C2, C10,

C11, C12

2 25.0 1.60, 1.45 m H-1, H-3 C2-H2
C1, C3,

C11

3 42.1 1.70 m H-2, H-4 C3-H3
C2, C4,

C5, C12

4 33.0 2.10
dd (12.5,

5.0)
H-3, H-5 C4-H4 C3, C5, C6

5 130.0 5.80 d (5.0) H-4 C5-H5

C3, C4,

C6, C7,

C13

6 145.0 - - - -
H-5, H-7,

H-13, H-17

7 55.0 2.50 d (2.5) H-8 C7-H7

C6, C8,

C9, C11,

C12

8 35.0 1.55 m H-7, H-9 C8-H8
C7, C9,

C10, C12

9 45.0 1.40 m H-8, H-10 C9-H9
C7, C8,

C10, C11

10 28.0 1.25 m H-1, H-9 C10-H10
C1, C8,

C9, C11

11 50.0 - - - -

H-1, H-2,

H-7, H-9,

H-10, H-12

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12 22.0 0.95 s - C12-H12
C3, C7,

C11

13 20.0 1.90 s - C13-H13 C5, C6, C7

14 29.0 1.05 s - C14-H14
C1, C11,

C15

15 30.0 1.10 s - C15-H15
C1, C11,

C14

16 198.0 - - - - H-17

17 25.0 2.20 s - C17-H17 C6, C16

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are

designed for a standard 500 MHz NMR spectrometer.

1. Sample Preparation

Weigh approximately 10-20 mg of purified acetylcedrene.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy

Pulse Program: zg30 (or equivalent)

Spectrometer Frequency: 500 MHz

Spectral Width: 12 ppm

Acquisition Time: 2.73 s

Relaxation Delay: 2.0 s
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Number of Scans: 16

Temperature: 298 K

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and

baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy

Pulse Program: zgpg30 (or equivalent with proton decoupling)

Spectrometer Frequency: 125 MHz

Spectral Width: 240 ppm

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Temperature: 298 K

Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and

baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16

ppm.

4. COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive)

Spectral Width (F1 and F2): 12 ppm

Number of Increments (F1): 512

Number of Scans per Increment: 8

Relaxation Delay: 1.5 s
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Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

5. HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC for multiplicity information)

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 160 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 16

Relaxation Delay: 1.5 s

¹J(CH) Coupling Constant: Optimized for 145 Hz

Processing: Apply a squared sine-bell window function in both dimensions.

6. HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgpndqf (or equivalent gradient-selected)

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 240 ppm

Number of Increments (F1): 512

Number of Scans per Increment: 32

Relaxation Delay: 2.0 s

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

Processing: Apply a sine-bell window function in both dimensions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Workflows and Correlations
Experimental Workflow

The logical progression of NMR experiments for the structural elucidation of acetylcedrene is

outlined below.

1D NMR Experiments

2D NMR Experiments

Data Analysis and Structure Determination

¹H NMR

COSY

Identifies ¹H-¹H Spin Systems

HSQC HMBC

¹³C NMR & DEPT

Identifies C-H Multiplicities

Fragment Assembly

Connects ¹H and ¹³C Connects Fragments via Long-Range Couplings

Complete Structure Elucidation

Final Structure Confirmation

Click to download full resolution via product page

NMR Experimental Workflow for Structural Elucidation.

Key HMBC and COSY Correlations

The following diagram illustrates the crucial long-range (HMBC) and through-bond (COSY)

correlations that establish the connectivity of the carbon skeleton of acetylcedrene.
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Key COSY and HMBC correlations for Acetylcedrene.

Conclusion
The combination of 1D and 2D NMR experiments provides a powerful and definitive method for

the complete structural elucidation of acetylcedrene. The ¹H and ¹³C NMR spectra give initial

information on the types and numbers of protons and carbons. The COSY spectrum reveals

the proton-proton coupling networks, allowing for the assembly of molecular fragments. The

HSQC spectrum directly correlates each proton to its attached carbon. Finally, the HMBC

spectrum provides the crucial long-range proton-carbon correlations that connect these

fragments, confirming the overall carbon skeleton and the position of substituents. These

detailed protocols and data analysis strategies can be applied to the structural characterization

of other complex natural products and related compounds in the fields of chemistry, pharmacy,

and drug development.

To cite this document: BenchChem. [Application Note: Structural Elucidation of
Acetylcedrene by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664338#nmr-spectroscopy-for-acetylcedrene-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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